Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a heterocyclic compound with a bridge-headed nitrogen atom. Its unique structure makes it intriguing for both medicinal and pharmaceutical chemistry. Here’s a glimpse of its applications:
Biological Activities: This compound exhibits diverse biological activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
Material Sciences: Beyond medicine, it finds applications in material sciences.
Preparation Methods
Synthetic Routes:: A microwave-mediated, catalyst-free method has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines. The tandem reaction involves enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. This efficient method demonstrates broad substrate scope and good functional group tolerance, resulting in excellent yields .
Industrial Production:: While specific industrial production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization and scale-up reactions are essential for practical applications.
Chemical Reactions Analysis
Reactions::
Nucleophilic Addition: The tandem reaction involves nucleophilic addition of enaminonitriles with benzohydrazides.
Condensation: Subsequent condensation leads to the formation of the target compound.
Enaminonitriles: Used as starting materials.
Benzohydrazides: Reactants in the tandem reaction.
Microwave Irradiation: Key for efficient synthesis.
Major Products:: The major product is the desired 1,2,4-triazolo[1,5-a]pyridine compound.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: As mentioned earlier, it acts on various molecular targets, making it valuable for drug development.
Material Science: Its applications extend beyond medicine.
Cardiovascular Disorders: Potential therapeutic applications.
Type 2 Diabetes: Relevant due to its biological activities.
Hyperproliferative Disorders: Investigated for its effects.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on the specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth exploring related heterocyclic structures. Researchers often compare it with other triazolo[1,5-a]pyrimidines to highlight its uniqueness .
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
ethyl 7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H13N5O2/c1-3-21-13(20)11-8-16-14-17-12(18-19(14)9(11)2)10-5-4-6-15-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
DAELPEZLAMLIEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C |
Origin of Product |
United States |
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